molecular formula C9H9N5O B5784808 2-methyl-N-(1H-tetrazol-5-yl)benzamide

2-methyl-N-(1H-tetrazol-5-yl)benzamide

カタログ番号: B5784808
分子量: 203.20 g/mol
InChIキー: CPDSKRADSLRTFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a methyl group at the ortho position of the benzoyl moiety and a 1H-tetrazole-5-yl substituent on the amide nitrogen. Its molecular formula is C₉H₉N₅O, with a molecular weight of 203.2 g/mol . Key physicochemical properties include a logP of 0.429, logD of -1.808, and a polar surface area of 74.848 Ų, indicating moderate hydrophilicity and compliance with Lipinski’s rule for druglikeness . The compound’s structure (SMILES: Cc1ccccc1C(Nc1nnn[nH]1)=O) positions it as a candidate for pharmacological applications, particularly in targeting G protein-coupled receptors (GPCRs) like GPR35, where tetrazole-containing derivatives have shown enhanced potency .

特性

IUPAC Name

2-methyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6-4-2-3-5-7(6)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDSKRADSLRTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1H-tetrazol-5-yl)benzamide typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often involve the in situ generation of hydrazoic acid, which is highly toxic and explosive. This process can be catalyzed by various metals, strong Lewis acids, or amine salts .

Industrial Production Methods

In industrial settings, the production of tetrazole derivatives, including 2-methyl-N-(1H-tetrazol-5-yl)benzamide, often relies on safer and more scalable methods. These methods may include the use of microwave-assisted synthesis, which allows for rapid and efficient reactions under controlled conditions . Additionally, the use of environmentally benign catalysts, such as L-proline, has been explored to minimize the environmental impact of the synthesis process .

類似化合物との比較

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives (GPR35 Agonists)

  • Compound 56 : N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
    • Activity : Potent GPR35 agonist (IC₅₀ = 0.01 μM; Kd = 0.01 μM).
    • SAR Insight : Bromine and methoxy groups at specific positions enhance receptor binding and potency .
  • Compound 63 : Fluoroalkyl-substituted variant
    • Activity : EC₅₀ = 0.041 μM for GPR33.
    • Druglikeness : Compliant with Lipinski’s rule, similar to 2-methyl-N-(1H-tetrazol-5-yl)benzamide .

Comparison :

  • 2-methyl-N-(1H-tetrazol-5-yl)benzamide lacks halogen or alkoxy substituents, which may explain lower reported potency in GPR35 assays compared to Compounds 56 and 63. However, its simpler structure improves synthetic accessibility.

2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Clofibric Acid Analog)

  • Application : Targets dyslipidemia and type 2 diabetes (DMT2).
  • Structural Difference: A chlorophenoxy group replaces the benzamide’s methyl substituent.

Comparison :

2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide (Antiallergic Agent)

  • Activity : Antiallergic effects via histamine inhibition.
  • Structural Difference: Formylamino group at the benzamide’s ortho position.
  • Synthesis: Derived from 2-amino-N-(1H-tetrazol-5-yl)benzamide .

Comparison :

  • The formylamino group introduces additional hydrogen-bonding capacity (logP = -0.3), which may improve target interaction but reduce membrane permeability relative to the methyl-substituted analog .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Activity Potency (IC₅₀/EC₅₀)
2-methyl-N-(1H-tetrazol-5-yl)benzamide C₉H₉N₅O 203.2 0.429 74.8 GPR35 modulation (predicted) N/A
Compound 56 C₁₅H₁₂BrN₅O₂ 398.2 2.8 98.6 GPR35 agonist 0.01 μM
Clofibric Acid Analog C₁₁H₁₁ClN₅O₂ 299.7 2.1 105.3 Metabolic regulation N/A
2-(Formylamino)-N-(1H-tetrazol-5-yl)benzamide C₉H₈N₆O₂ 232.2 -0.3 110.2 Antiallergic N/A

Key Observations :

  • Methyl Group : Balances hydrophobicity and molecular simplicity, favoring synthetic feasibility and oral absorption .
  • Tetrazole Core : Consistently contributes to hydrogen bonding and target engagement across analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。